

physicochemical properties of 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine

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An In-depth Technical Guide to the Physicochemical Properties of **4-(4-tert-butylphenyl)-1H-pyrazol-3-amine**

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.^{[1][2]} Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs.^[1] Within this important class of compounds, **4-(4-tert-butylphenyl)-1H-pyrazol-3-amine** emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. The strategic placement of a lipophilic 4-tert-butylphenyl group at the 4-position of the 3-aminopyrazole core creates a unique molecular architecture with potential for targeted therapeutic interventions, particularly in the realm of kinase inhibition.^[3]

This technical guide provides a comprehensive analysis of the core physicochemical properties of **4-(4-tert-butylphenyl)-1H-pyrazol-3-amine**. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ultimately determining its viability as a drug candidate. We will delve into the causality behind experimental choices,

present validated protocols for characterization, and ground our discussion in authoritative references.

Molecular Identity and Structural Framework

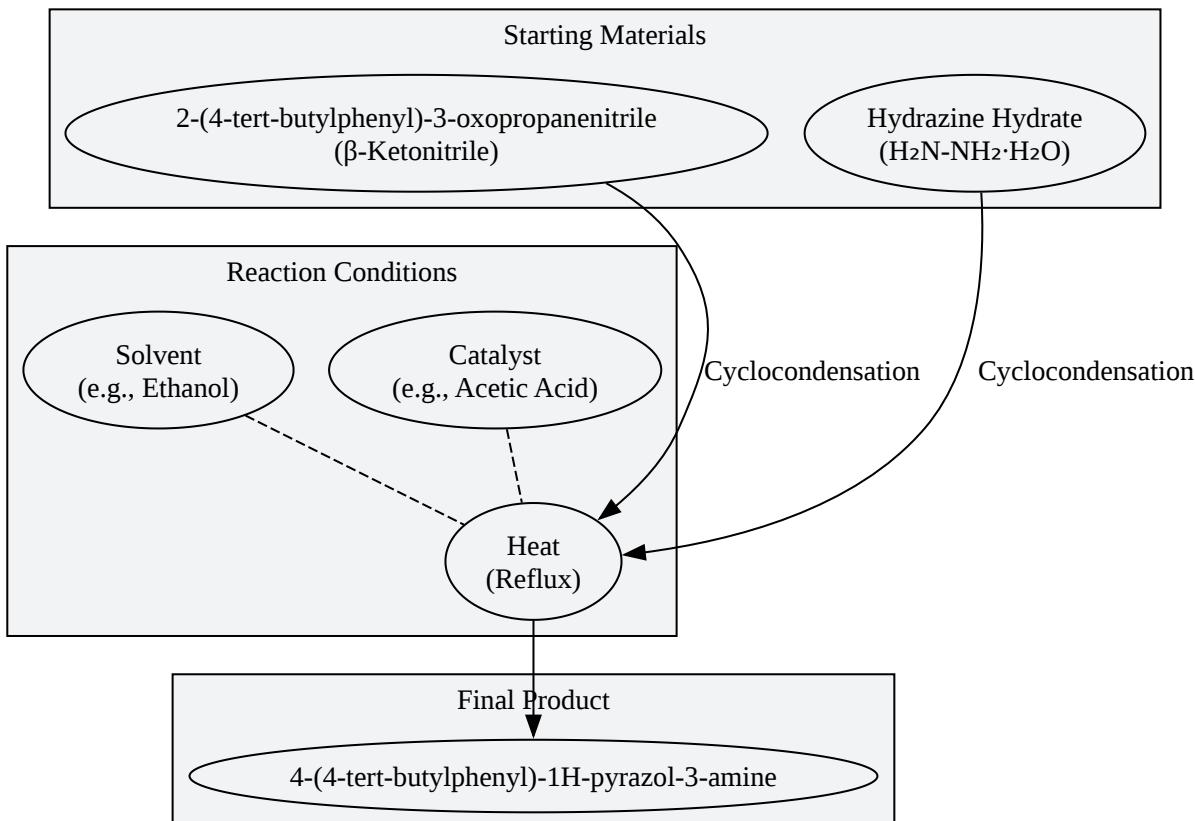
A precise understanding of a compound's structure is the foundation upon which all other physicochemical data is built.

- Compound Name: **4-(4-tert-butylphenyl)-1H-pyrazol-3-amine**
- Synonyms: 4-(4-tert-butylphenyl)-1H-pyrazol-3-ylamine
- CAS Number: 1015845-73-4
- Molecular Formula: C₁₃H₁₇N₃
- Molecular Weight: 215.30 g/mol

The structure features a 3-aminopyrazole core, which provides hydrogen bond donors and acceptors crucial for target binding. The phenyl ring at the 4-position, substituted with a bulky tert-butyl group, significantly increases the molecule's lipophilicity and steric profile, factors that heavily influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Strategy: Constructing the Pyrazole Core

While numerous synthetic routes to pyrazole derivatives exist, a common and effective strategy for constructing 3-aminopyrazoles involves the cyclocondensation of a β -ketonitrile with hydrazine. This established methodology provides a reliable pathway to the core scaffold.^{[4][5]}



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Caption: Generalized synthetic workflow for 3-aminopyrazole derivatives.

Key Physicochemical Properties and Their Determination

The journey from a promising molecule to a viable drug is paved with data. This section details the critical physicochemical parameters of **4-(4-tert-butylphenyl)-1H-pyrazol-3-amine** and the gold-standard methodologies for their experimental determination.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical properties in drug discovery. It profoundly influences a drug's solubility, membrane permeability, plasma protein binding, and volume of distribution.^{[6][7]} The partition coefficient (P) is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.^[7] This is most often expressed in its logarithmic form, LogP. A positive LogP value indicates higher lipophilicity (hydrophobicity), while a negative value indicates hydrophilicity.^{[7][8]}

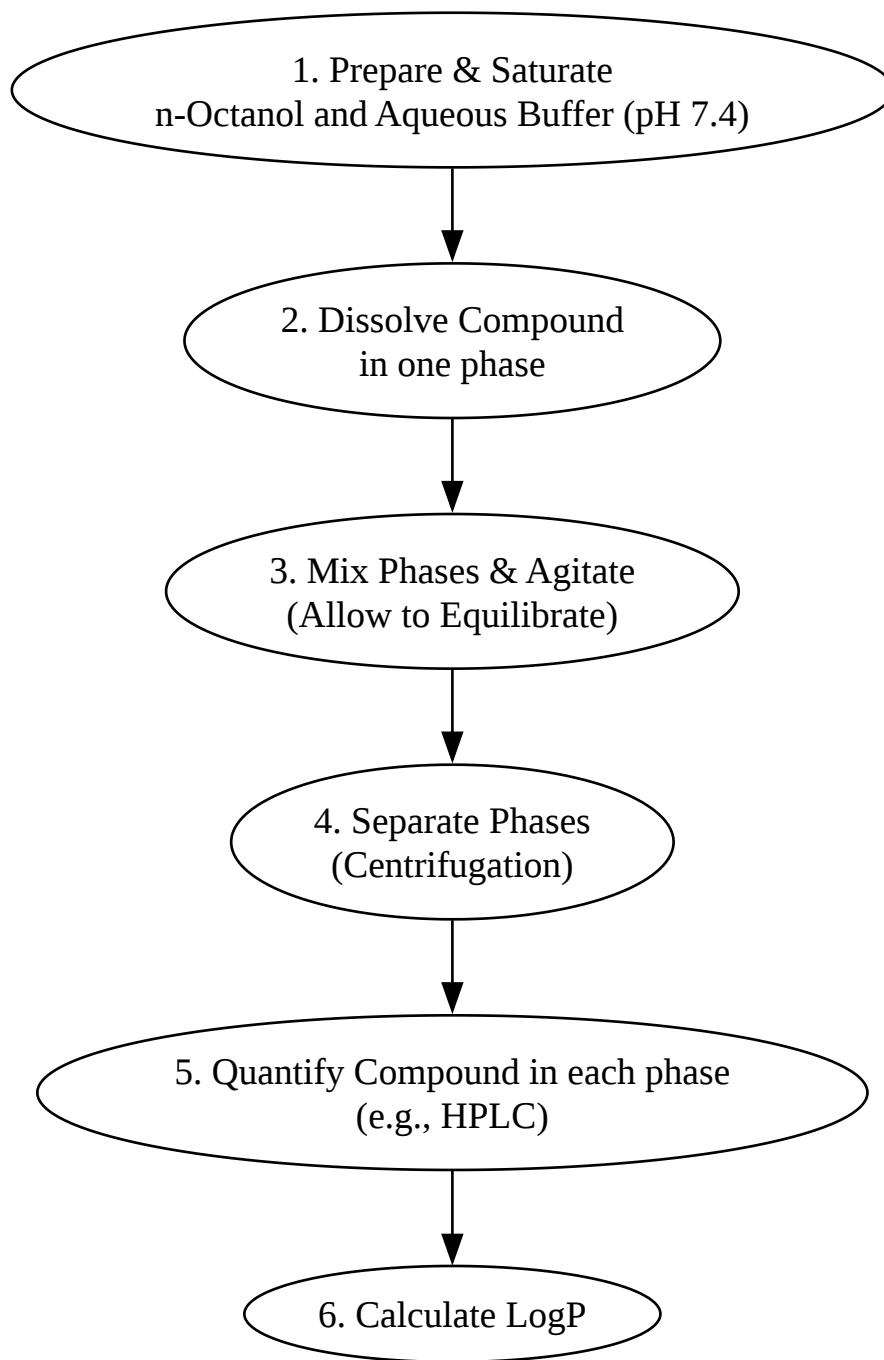
Predicted Value: While an experimental LogP for the title compound is not readily available, the calculated LogP for a structurally similar compound, 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, is 4.419, suggesting significant lipophilicity.^[9]

Experimental Protocol: Shake-Flask Method (Gold Standard)^[6]

The shake-flask method is the definitive technique for LogP determination due to its direct measurement of partitioning.^[6]

- **Preparation of Phases:** Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions and saturate it with n-octanol. Conversely, saturate n-octanol with the prepared aqueous buffer. Allow the phases to separate for at least 24 hours.^[10]
- **Sample Dissolution:** Accurately weigh the compound and dissolve it in a pre-determined volume of one of the phases (e.g., the aqueous phase).
- **Partitioning:** Combine equal volumes of the compound-containing aqueous phase and the saturated n-octanol phase in a separatory funnel or vial.
- **Equilibration:** Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
- **Quantification:** Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^{[6][10]}

- Calculation: Calculate the LogP using the formula: $\text{LogP} = \log_{10}(\text{[Concentration in Octanol] / [Concentration in Aqueous Phase]}).$ [7]



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Caption: Workflow for LogP determination via the Shake-Flask method.

Thermal Properties (Melting Point & Stability)

Scientific Rationale: The melting point (T_m) is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity. Beyond this, thermal analysis using techniques like Differential Scanning Calorimetry (DSC) provides critical information about polymorphism, stability, and potential degradation pathways.[\[11\]](#)[\[12\]](#) This data is indispensable for defining manufacturing parameters, ensuring product stability, and guiding formulation strategies.[\[13\]](#)

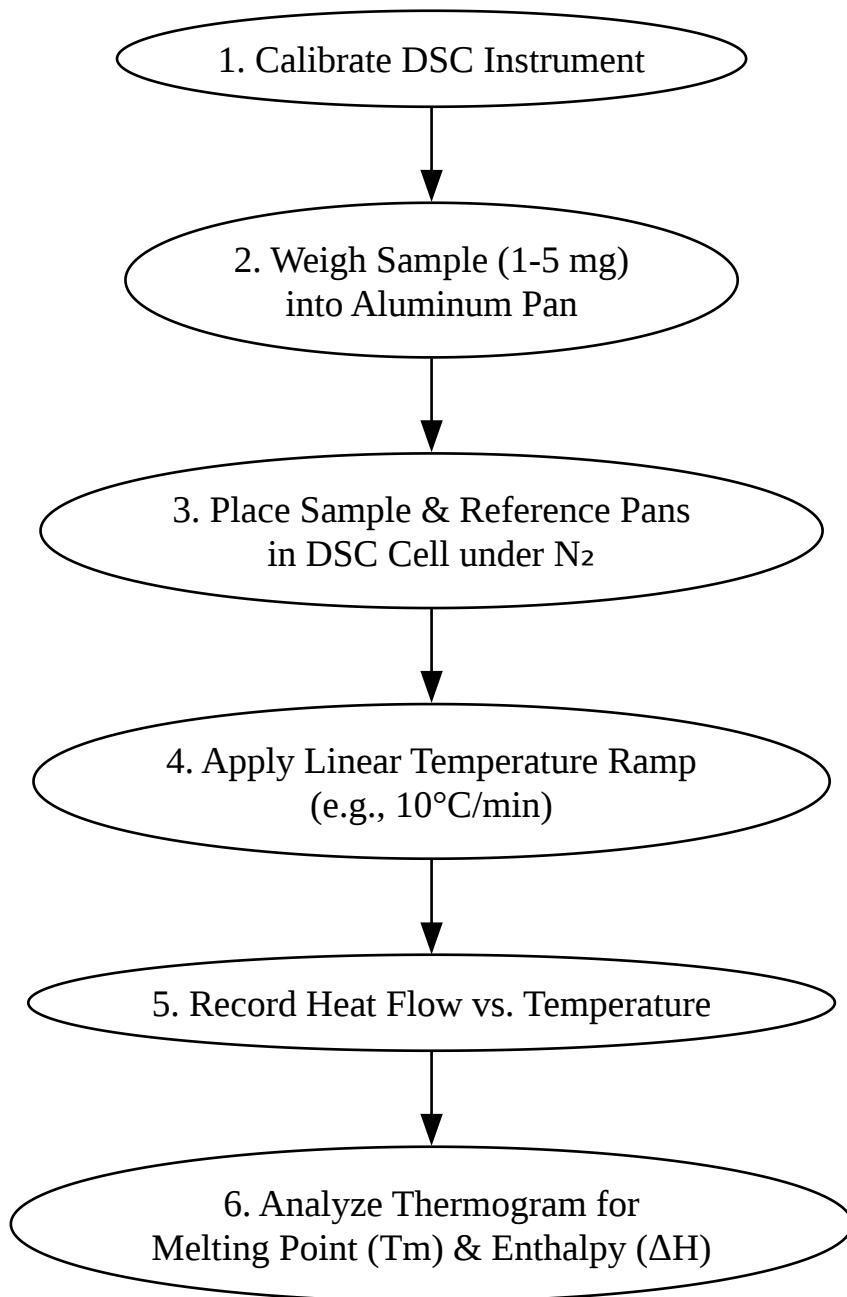
Expected Characteristics: The specific melting point for **4-(4-tert-butylphenyl)-1H-pyrazol-3-amine** requires experimental determination. For context, the parent 3-aminopyrazole is a low-melting solid (34-37°C).[\[4\]](#)[\[14\]](#) However, the addition of the large, rigid 4-tert-butylphenyl group is expected to significantly increase the melting point due to enhanced crystal lattice packing and intermolecular forces.

Experimental Protocol: Differential Scanning Calorimetry (DSC)[\[15\]](#)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[\[11\]](#)[\[13\]](#)

- Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
- Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.[\[15\]](#)[\[16\]](#)
- DSC Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
- Thermal Program: Define a temperature program. A typical program involves an initial equilibration at a low temperature (e.g., 25°C), followed by a linear heating ramp (e.g., 10°C/min) to a temperature well above the expected melting point.[\[13\]](#)[\[15\]](#)
- Data Acquisition: Run the experiment and record the heat flow versus temperature. An endothermic event (a downward peak) will indicate melting.

- Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. The integrated area of the peak corresponds to the enthalpy of fusion.



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Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Ionization Constant (pK_a)

Scientific Rationale: The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. The ionization state is critical as it directly impacts solubility, membrane permeability, and the ability of the molecule to interact with its biological target through ionic bonds. The 3-aminopyrazole scaffold contains both a basic amino group and an acidic pyrazole N-H proton.

Predicted Value: An experimental pKa for the title compound is not available. The predicted pKa for the parent 3-aminopyrazole is approximately 15.28, corresponding to the acidic N-H proton.[4][17][18] The basicity of the exocyclic amino group will also be a key parameter to determine experimentally, as this site is more likely to be protonated at physiological pH.

Spectroscopic Profile

Scientific Rationale: Spectroscopic analysis is non-negotiable for confirming the identity, structure, and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

- **¹H and ¹³C NMR Spectroscopy:** Nuclear Magnetic Resonance provides the most detailed structural information.
 - **Expected ¹H NMR Signals:** Key signals would include singlets for the tert-butyl protons (~1.3 ppm), aromatic protons on the phenyl ring (as doublets in the ~7.0-7.5 ppm region), a signal for the pyrazole C5-H, and broad signals for the amine (NH₂) and pyrazole (NH) protons, which are exchangeable with D₂O.[1][19]
 - **Expected ¹³C NMR Signals:** Resonances corresponding to the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons, and the carbons of the pyrazole ring would be expected.[1][19]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the presence of specific functional groups.
 - **Expected Absorption Bands:** For **4-(4-tert-butylphenyl)-1H-pyrazol-3-amine**, characteristic bands would include:
 - Two N-H stretching bands for the primary amine in the 3250-3400 cm⁻¹ region.[20][21]

- An N-H bending vibration around 1580-1650 cm⁻¹.[\[20\]](#)
- Aromatic C-N stretching in the 1250-1335 cm⁻¹ range.[\[20\]](#)
- C-H stretching bands for the aromatic and tert-butyl groups.
- Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[\[1\]](#) [\[22\]](#)[\[23\]](#) High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.[\[1\]](#)

Summary of Physicochemical Data

The following table consolidates the known and predicted physicochemical properties of **4-(4-tert-butylphenyl)-1H-pyrazol-3-amine**.

Property	Value / Expected Range	Method	Significance in Drug Development
Molecular Formula	C ₁₃ H ₁₇ N ₃	-	Fundamental Identity
Molecular Weight	215.30 g/mol	Mass Spectrometry	Purity, Dosing Calculations
CAS Number	1015845-73-4	-	Unique Chemical Identifier
Melting Point (T _m)	To be determined	DSC	Purity, Stability, Formulation
LogP	Predicted to be high (>4)	Shake-Flask, RP-HPLC	ADME Properties, Solubility
pKa	To be determined	Potentiometric Titration	Solubility, Receptor Binding, Permeability
¹ H NMR	Characteristic signals expected	NMR Spectroscopy	Structural Elucidation, Purity
IR Spectrum	N-H, C-N, C-H stretches	IR Spectroscopy	Functional Group Confirmation

Conclusion and Future Directions

4-(4-tert-butylphenyl)-1H-pyrazol-3-amine is a compound built upon a privileged heterocyclic scaffold, endowed with structural features that make it a compelling candidate for further investigation in drug discovery. Its significant lipophilicity, conferred by the tert-butylphenyl moiety, suggests good potential for membrane permeability, though this must be balanced against potential challenges with aqueous solubility. The physicochemical data and protocols outlined in this guide provide the essential framework for any research program involving this molecule. The next logical steps for a comprehensive profiling would involve experimental determination of its LogP, pKa, and aqueous solubility, followed by in vitro ADME assays to fully characterize its drug-like properties and pave the way for its exploration as a novel therapeutic agent.

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References

- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 1820-80-0,3-Aminopyrazole | lookchem [lookchem.com]
- 5. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. acdlabs.com [acdlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chemscene.com [chemscene.com]
- 10. agilent.com [agilent.com]
- 11. news-medical.net [news-medical.net]

- 12. s4science.at [s4science.at]
- 13. contractpharma.com [contractpharma.com]
- 14. A14458.14 [thermofisher.com]
- 15. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Page loading... [wap.guidechem.com]
- 18. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 19. rsc.org [rsc.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. mdpi.com [mdpi.com]
- 23. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597833#physicochemical-properties-of-4-4-tert-butylphenyl-1h-pyrazol-3-amine]

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